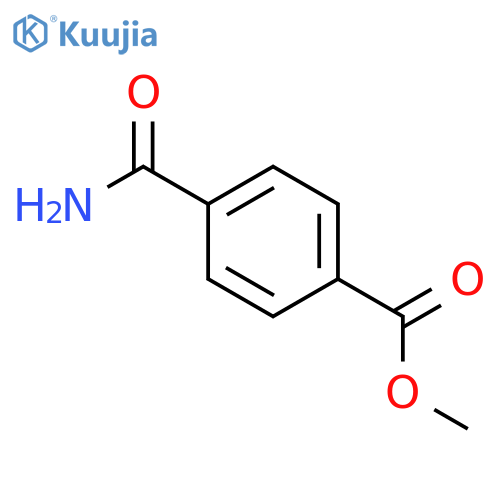Cas no 6757-31-9 (Methyl 4-carbamoylbenzoate)

Methyl 4-carbamoylbenzoate structure
商品名:Methyl 4-carbamoylbenzoate
Methyl 4-carbamoylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-carbamoylbenzoate
- Benzoic acid, 4-(aminocarbonyl)-, methyl ester
- Methyl-(4-aminocarbonyl)benzoate
-
- MDL: MFCD00463146
計算された属性
- せいみつぶんしりょう: 179.05827
じっけんとくせい
- PSA: 69.39
Methyl 4-carbamoylbenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-134385-0.1g |
methyl 4-carbamoylbenzoate |
6757-31-9 | 95% | 0.1g |
$26.0 | 2023-02-15 | |
| TRC | M295665-100mg |
Methyl 4-carbamoylbenzoate |
6757-31-9 | 100mg |
$64.00 | 2023-05-18 | ||
| Enamine | EN300-134385-0.05g |
methyl 4-carbamoylbenzoate |
6757-31-9 | 95% | 0.05g |
$19.0 | 2023-02-15 | |
| Enamine | EN300-134385-5.0g |
methyl 4-carbamoylbenzoate |
6757-31-9 | 95% | 5.0g |
$225.0 | 2023-02-15 | |
| Apollo Scientific | OR907970-5g |
Methyl 4-carbamoylbenzoate |
6757-31-9 | 98% | 5g |
£225.00 | 2024-05-22 | |
| TRC | M295665-500mg |
Methyl 4-carbamoylbenzoate |
6757-31-9 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | M295665-1g |
Methyl 4-carbamoylbenzoate |
6757-31-9 | 1g |
$98.00 | 2023-05-18 | ||
| abcr | AB335537-1 g |
Methyl 4-carbamoylbenzoate; 98% |
6757-31-9 | 1g |
€144.00 | 2023-04-26 | ||
| abcr | AB335537-5 g |
Methyl 4-carbamoylbenzoate; 98% |
6757-31-9 | 5g |
€348.00 | 2023-04-26 | ||
| Enamine | EN300-134385-10.0g |
methyl 4-carbamoylbenzoate |
6757-31-9 | 95% | 10.0g |
$413.0 | 2023-02-15 |
Methyl 4-carbamoylbenzoate 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
6757-31-9 (Methyl 4-carbamoylbenzoate) 関連製品
- 93071-65-9(Methyl 3-(aminomethyl)benzoate)
- 90564-02-6(Methyl 2-Carbamoylbenzoate)
- 106748-24-7(Methyl 3-carbamoylbenzoate)
- 18469-52-8(Methyl 4-(aminomethyl)benzoate)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6757-31-9)Methyl 4-carbamoylbenzoate

清らかである:99%
はかる:5g
価格 ($):325.0